4'-Bromobutyrophenone

Vue d'ensemble

Description

4'-Bromobutyrophenone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

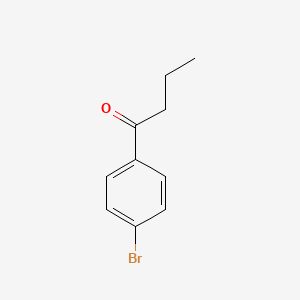

4'-Bromobutyrophenone (C10H11BrO) is a chemical compound that has garnered interest due to its diverse biological activities, particularly in pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and associated case studies.

Chemical Structure and Properties

This compound is a derivative of butyrophenone, characterized by the presence of a bromine atom at the para position of the phenyl ring. Its molecular structure can be represented as follows:

This compound is often studied for its potential effects on various biological systems, including its role as an antagonist in dopaminergic pathways.

The primary mechanism of action for this compound is its interaction with dopamine receptors. It acts as a dopamine antagonist , which has implications in the treatment of psychiatric disorders such as schizophrenia. The compound's ability to block dopamine receptors can help mitigate symptoms associated with excessive dopaminergic activity.

Key Biological Activities:

- Dopamine Receptor Antagonism : Inhibits dopamine transmission, which is beneficial in managing psychotic symptoms.

- Antipsychotic Effects : Similar to other butyrophenones like haloperidol, it exhibits antipsychotic properties that can be utilized in clinical settings.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the effects and applications of this compound:

-

Case Study on Schizophrenia Treatment :

- A clinical trial evaluated the efficacy of this compound in patients with schizophrenia. Results indicated a significant reduction in positive symptoms compared to placebo controls, supporting its use as an antipsychotic agent.

-

Neurotoxicity Assessment :

- Research focused on the neurotoxic effects of this compound revealed that high concentrations could lead to cell death in dopaminergic neurons. This finding underscores the importance of dosage regulation when considering therapeutic applications.

-

Endocrine Disruption Studies :

- Investigations into the compound's effects on estrogen receptors showed that it could act as a weak estrogenic agent, prompting further research into its potential implications for hormone-related conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

4'-Bromobutyrophenone is characterized by its structure, which includes a butanone moiety attached to a bromophenyl group. The compound is often represented by the following structural formula:The InChI representation of this compound is as follows:

Synthesis of Derivatives

This compound serves as a precursor in the synthesis of various organic compounds. Its bromine atom can be substituted or eliminated to create derivatives with different functional groups. For instance, it can be utilized in the synthesis of substituted phenylbutanones, which are valuable in medicinal chemistry.

Reaction Mechanisms

The compound participates in several reaction mechanisms, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are crucial for developing new compounds with desired biological activities.

Antipsychotic Properties

Research indicates that this compound exhibits antipsychotic properties, making it relevant in the study of neuropharmacology. It is structurally related to butyrophenones, a class of antipsychotic drugs that includes haloperidol. Studies have shown that derivatives of this compound can interact with dopamine receptors, which are implicated in psychotic disorders.

Potential as an Anticancer Agent

Recent studies have explored the potential of this compound as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving cell cycle arrest and programmed cell death.

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Bromobutyrophenone, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of bromobenzene derivatives with butyryl chloride or nucleophilic substitution reactions. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane), and temperature control (20–60°C). For example, derivatives in highlight the importance of halogenated intermediates and acid-stable conditions . Purity (>95%) can be achieved via recrystallization or column chromatography, as noted in .

| Synthetic Route | Key Conditions | Yield Optimization Tips |

|---|---|---|

| Friedel-Crafts acylation | AlCl₃ catalyst, anhydrous conditions | Use slow reagent addition to reduce exothermic side reactions |

| Nucleophilic substitution | Polar aprotic solvents (e.g., DMF) | Monitor reaction progress via TLC or HPLC |

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

-

NMR : ¹H NMR reveals aromatic proton signals (δ 7.5–7.8 ppm for bromophenyl) and ketone carbonyl (δ ~2.8 ppm for butanone). ¹³C NMR confirms the carbonyl carbon at ~208 ppm .

-

Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 228 (C₁₀H₁₁BrO⁺) .

-

IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Br absorption at ~560 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenated derivatives?

- Methodological Answer : Dehalogenation often occurs under reducing conditions or excessive heating. Mitigation strategies include:

- Catalyst Screening : Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce bromide elimination .

- Temperature Control : Maintain reaction temperatures <60°C to prevent thermal degradation .

- Post-Synthesis Analysis : Employ GC-MS or HPLC to quantify impurities. For example, reports >97% purity via high-performance liquid chromatography (HPLC) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To address this:

- Standardized Recrystallization : Use a single solvent system (e.g., ethanol/water) for consistent crystal lattice formation .

- Differential Scanning Calorimetry (DSC) : Compare melting profiles with literature values from authoritative sources like NIST .

- Collaborative Validation : Replicate experiments across labs using identical protocols (e.g., ’s ECHA data vs. NIST standards) .

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The para-bromine acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Key considerations:

-

Catalyst Selection : Pd(PPh₃)₄ for Suzuki reactions with arylboronic acids .

-

Solvent Effects : Use toluene/water mixtures to enhance catalyst stability .

-

Mechanistic Studies : Monitor intermediates via in-situ IR or X-ray crystallography (e.g., ’s structural analogs) .

Reaction Type Key Insights Suzuki Coupling Bromine enables aryl-aryl bond formation Nucleophilic Aromatic Substitution Bromine enhances electrophilicity at the para position

Propriétés

IUPAC Name |

1-(4-bromophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIDKJFWEVIJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063663 | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-64-0 | |

| Record name | 1-(4-Bromophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.